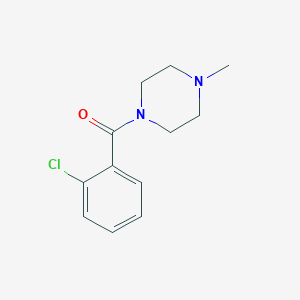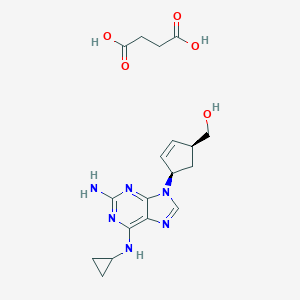![molecular formula C15H22N2O2 B221376 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one, also known as 4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is not fully understood. However, it is believed to act as a potent agonist at dopamine, serotonin, and norepinephrine receptors. This results in an increase in the release of these neurotransmitters, leading to a wide range of biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one are diverse and complex. It has been found to induce a state of euphoria, increase energy levels, enhance cognitive function, and improve mood. It has also been found to have anxiolytic and antidepressant effects. However, it can also cause adverse effects such as tachycardia, hypertension, and hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in lab experiments is its ability to selectively target specific neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various neuropsychiatric disorders. However, its psychoactive effects also pose a limitation, as it can interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one. One area of interest is its potential as a therapeutic agent for various neuropsychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the mechanisms underlying addiction and substance abuse. Further research is needed to fully understand the biochemical and physiological effects of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is a psychoactive compound that has been widely used in scientific research. Its ability to selectively target specific neurotransmitter receptors makes it a valuable tool for investigating the mechanisms underlying various neuropsychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-methylpropan-1-one in the presence of a catalyst. The reaction is typically carried out under reflux conditions with anhydrous ethanol as the solvent. The product is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been widely used in scientific research as a tool to investigate the role of neurotransmitters in the brain. It has been found to interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a valuable tool for studying the mechanisms underlying various neuropsychiatric disorders.
Eigenschaften
Produktname |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)15(18)17-10-8-16(9-11-17)13-4-6-14(19-3)7-5-13/h4-7,12H,8-11H2,1-3H3 |
InChI-Schlüssel |
DPJZOXAXVXBYIF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)





![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)

